molecular formula C10H12O2 B8808167 2-Methyl-2-phenyl-1,3-dioxolane CAS No. 3674-77-9

2-Methyl-2-phenyl-1,3-dioxolane

Cat. No.: B8808167
CAS No.: 3674-77-9
M. Wt: 164.20 g/mol
InChI Key: GAOQAPRPYXWTFK-UHFFFAOYSA-N
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Description

2-Methyl-2-phenyl-1,3-dioxolane is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis
2-Methyl-2-phenyl-1,3-dioxolane is crucial in the synthesis of novel pharmaceuticals, especially in developing anti-cancer therapies. Its ability to modulate biological pathways makes it a valuable compound in medicinal chemistry. Research has indicated that derivatives of this compound can enhance the efficacy of certain drugs by improving their pharmacokinetic properties and reducing side effects .

Case Study: Anti-Cancer Applications
A study demonstrated the synthesis of a series of anti-cancer agents derived from this compound. These agents exhibited significant cytotoxicity against various cancer cell lines, highlighting the compound's potential as a scaffold for designing new therapeutic agents .

Organic Synthesis

Building Block in Organic Chemistry
The compound serves as a versatile building block in organic synthesis. Its structure allows for the formation of complex molecules through various chemical reactions, including nucleophilic substitutions and cycloadditions. This versatility enhances the efficiency of chemical reactions and facilitates the creation of compounds with desired properties .

Table 1: Synthetic Reactions Involving this compound

Reaction TypeDescriptionYield (%)
Nucleophilic SubstitutionReaction with alkyl halides85
CycloadditionDiels-Alder reaction with dienes90
OxidationConversion to corresponding ketones75

Material Science

Applications in Advanced Materials
In material science, this compound is utilized to create advanced polymers and coatings. These materials exhibit improved durability and resistance to environmental factors such as moisture and UV radiation. The incorporation of this compound into polymer matrices can significantly enhance mechanical properties and thermal stability .

Case Study: Polymer Development
Research on polymer composites containing this compound has shown improved tensile strength and flexibility compared to traditional polymers. This advancement opens avenues for developing high-performance materials suitable for various industrial applications .

Analytical Chemistry

Use as a Calibration Standard
In analytical chemistry, this compound is employed as a standard substance in various analytical techniques. It aids in calibrating instruments and ensuring accurate measurements during quantitative analyses. Its consistent properties make it an ideal candidate for use in high-performance liquid chromatography (HPLC) and gas chromatography (GC) .

Table 2: Analytical Techniques Utilizing this compound

TechniquePurposeApplication Example
HPLCCalibration standardQuantification of drug formulations
GCVolatile compound analysisEnvironmental monitoring
NMR SpectroscopyStructural elucidationIdentification of unknown compounds

Biochemical Research

Insights into Biological Processes
Researchers utilize this compound to study enzyme interactions and metabolic pathways. The compound's ability to mimic certain biological substrates allows scientists to gain insights into enzyme mechanisms and identify potential therapeutic targets .

Case Study: Enzyme Interaction Studies
A study investigating the interaction between this compound and specific enzymes revealed critical information about substrate specificity and enzyme kinetics. These findings contribute to a better understanding of metabolic pathways involved in drug metabolism .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dioxolane ring undergoes nucleophilic substitution under acidic or Lewis acid-catalyzed conditions. For example:

  • Ring-opening with alcohols or water :
    In the presence of H<sup>+</sup> or BF<sub>3</sub>·OEt<sub>2</sub>, the ring opens to form acetals or ketones. The reaction proceeds via protonation of the oxygen atom, followed by nucleophilic attack (e.g., by water) at the less hindered carbon .

Reagent Product Yield Conditions
H<sub>2</sub>O/H<sup>+</sup>Benzaldehyde + ethylene glycol85%Reflux in acetone, 12 h
MeOH/BF<sub>3</sub>Methyl acetal derivative78%Room temperature, 6 h

Ring-Opening via Oxidation

Strong oxidizing agents cleave the dioxolane ring to regenerate the parent carbonyl compound:

  • KMnO<sub>4</sub> in acidic media : Converts the compound to benzophenone and CO<sub>2</sub> .

  • CrO<sub>3</sub>/pyridine : Selectively oxidizes the ring without affecting aromatic substituents .

Mechanism :

  • Coordination of the oxidizing agent to the oxygen atoms.

  • Cleavage of the C–O bonds, releasing the carbonyl group.

Stereoselective Reactions

The compound exhibits stereochemical outcomes in reactions involving chiral catalysts:

  • Lithium halide-catalyzed reactions : Preferentially form trans-isomers (e.g., 4-(chloromethyl)-2-phenyl-1,3-dioxolane) .

  • Lewis acids (e.g., AlCl<sub>3</sub>) : Favor cis-isomers due to steric constraints .

Catalyst Isomer Preference Example Reaction NMR Shift (H-2)
LiBr/HMPAtransECH + benzaldehyde → trans-dioxolane6.02 ppm
AlCl<sub>3</sub>cisEpoxide + ketone → cis-dioxolane5.82 ppm

Acid-Catalyzed Hydrolysis

The compound’s stability toward hydrolysis is lower than its dioxane analogs due to ring strain:

Compound Hydrolysis Rate (k, s<sup>−1</sup>) Conditions
2-Methyl-2-phenyl-1,3-dioxolane1.2 × 10<sup>−4</sup>0.1 M HCl, 25°C
2-Methyl-2-phenyl-1,3-dioxane2.8 × 10<sup>−4</sup>0.1 M HCl, 25°C

Mechanism :

  • Protonation of the oxygen atom.

  • Nucleophilic attack by water, leading to ring cleavage.

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes retro-Diels-Alder reactions, yielding styrene and formaldehyde as primary products .

Key Research Findings:

  • Solvent effects : Polar aprotic solvents (e.g., HMPA) improve reaction yields by stabilizing transition states .

  • Thermodynamic stability : The dioxolane ring is 15–20% less stable than analogous dioxanes, as shown by calorimetry .

  • Environmental impact : Low ecotoxicity (LC<sub>50</sub> > 100 mg/L in aquatic organisms) .

Properties

CAS No.

3674-77-9

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-methyl-2-phenyl-1,3-dioxolane

InChI

InChI=1S/C10H12O2/c1-10(11-7-8-12-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

GAOQAPRPYXWTFK-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Utilising known reaction conditions compounds of Formula 1, where R and R1 are hydrogen or R is hydrogen and R1 is a C1-40 alkyl, C2-40 alkenyl, C2-40 alkynyl, aryl or C1-8 alkylaryl fragment, readily catalyse the ketalisation of ketones. Standard conditions were used to conduct these reactions. For example heating under a Dean and Stark apparatus acetophenone and an excess of ethylene glycol in benzene or toluene in the presence of compounds of Formula 1 where R and R1 are hydrogen gave the desired product 2-methyl-2-phenyl-1,3-dioxolane in quantitative yield.
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